molecular formula C7H5F3N2O2 B15361930 Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate

Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate

Cat. No.: B15361930
M. Wt: 206.12 g/mol
InChI Key: NMMWJYNIOPZLDA-UHFFFAOYSA-N
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Description

Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate (CAS: 1800399-43-2) is a heterocyclic compound featuring a pyridazine ring substituted with a trifluoromethyl group at position 6 and a methyl ester at position 3. Its molecular formula is C₇H₅F₃N₂O₂, with a molecular weight of 206.12 g/mol . This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and lipophilicity . It is commercially available at ≥95% purity and is classified for research use only .

Properties

Molecular Formula

C7H5F3N2O2

Molecular Weight

206.12 g/mol

IUPAC Name

methyl 6-(trifluoromethyl)pyridazine-4-carboxylate

InChI

InChI=1S/C7H5F3N2O2/c1-14-6(13)4-2-5(7(8,9)10)12-11-3-4/h2-3H,1H3

InChI Key

NMMWJYNIOPZLDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate typically involves the following steps:

  • Starting Materials: The synthesis begins with pyridazine derivatives and trifluoromethylating agents.

  • Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.

  • Esterification: The carboxylic acid group is then esterified with methanol to form the methyl ester.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced pyridazine derivatives.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like sodium hydride (NaH) and various amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Trifluoromethyl pyridazine carboxylic acids.

  • Reduction Products: Reduced pyridazine derivatives.

  • Substitution Products: Substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biochemical studies to understand the role of fluorinated compounds in biological systems.

  • Industry: The compound is used in the production of agrochemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between methyl 6-(trifluoromethyl)pyridazine-4-carboxylate and related pyridazine derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Key Differences
This compound 1800399-43-2 C₇H₅F₃N₂O₂ 206.12 CF₃ (position 6), COOCH₃ (position 4) Pharmaceutical intermediates High lipophilicity due to CF₃ group
Methyl pyridazine-4-carboxylate 34231-77-1 C₆H₆N₂O₂ 138.12 COOCH₃ (position 4) Organic synthesis Lacks CF₃ group; lower molecular weight
Ethyl 6-(p-tolyl)pyridazine-4-carboxylate 2097963-81-8 C₁₄H₁₄N₂O₂ 242.27 p-Tolyl (position 6), COOCH₂CH₃ Research reagents Bulky aryl substituent increases steric hindrance
Methyl 6-chloropyridazine-3-carboxylate 19064-64-3 C₆H₅ClN₂O₂ 172.57 Cl (position 6), COOCH₃ (position 3) Pesticide synthesis Chlorine substituent less electron-withdrawing than CF₃
Methyl 3-cyclopropyl-7-oxo-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate 1240527-42-7 C₁₀H₉N₃O₄ 235.20 Cyclopropyl, fused oxazolo ring Drug impurity reference standards Complex fused-ring structure alters solubility

Key Observations

Chlorine (in methyl 6-chloropyridazine-3-carboxylate) is a weaker electron-withdrawing group, resulting in slower reaction kinetics .

Physicochemical Properties :

  • The trifluoromethyl group increases lipophilicity (logP) compared to analogs with methyl or hydrogen substituents, improving membrane permeability in drug candidates .
  • Ethyl 6-(p-tolyl)pyridazine-4-carboxylate’s aryl group contributes to higher molecular weight (242.27 g/mol) and steric bulk, reducing solubility in polar solvents .

Synthetic Utility :

  • This compound is favored in medicinal chemistry for its balance of stability and reactivity, whereas fused-ring derivatives (e.g., 1240527-42-7) are niche intermediates for specialized drug scaffolds .

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